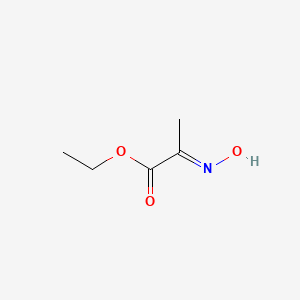

ethyl (2E)-2-(hydroxyimino)propanoate

Description

Properties

IUPAC Name |

ethyl (2E)-2-hydroxyiminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3-9-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBDPHKMAMMTFW-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430643 | |

| Record name | Ethyl (2E)-2-(hydroxyimino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20591-87-1 | |

| Record name | NSC176150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2E)-2-(hydroxyimino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2-HYDROXYIMINOPROPIONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Alpha Oxime Esters in Synthetic Methodologies

Alpha-oxime esters, as a class of compounds, are valuable synthetic building blocks in organic chemistry. at.ua Their utility stems from their versatile reactivity, particularly in the formation of nitrogen-containing compounds.

One of the most significant applications of oxime esters is in the generation of iminyl radicals. at.ua These radicals can be generated through various methods, including single-electron reduction, leading to the fragmentation of the N–O bond. at.ua The resulting iminyl radicals are key intermediates in a variety of chemical transformations, such as additions to π-systems, ring-opening reactions, and hydrogen atom transfer processes. at.ua

Furthermore, alpha-oxime esters are instrumental in the synthesis of various nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry and materials science. rsc.orgcolumbia.edu For instance, they have been employed in the copper-catalyzed synthesis of highly substituted pyridines. rsc.org The reactivity of the oxime functional group also allows for its conversion into other valuable functionalities like amines and amides. nih.gov The development of methodologies utilizing oxime esters continues to be an active area of research, with a focus on creating efficient and atom-economical synthetic routes. at.ua

Historical Context of Ethyl 2e 2 Hydroxyimino Propanoate Research

The scientific literature first mentioned the compound now known as ethyl (2E)-2-(hydroxyimino)propanoate in 1878. However, at that time, Meyer & Züblin incorrectly ascribed it a nitrosoester structure. rsc.orgmyskinrecipes.com It was not until 1925 that Ponzio & Ruggeri reported the first successful synthesis of the compound in a substantial yield. rsc.orgmyskinrecipes.com

The method developed by Ponzio & Ruggeri involved the condensation of ethyl pyruvate (B1213749) with hydroxylamine (B1172632), a reaction that has since been followed and adapted by other researchers. myskinrecipes.com For example, in 1959, Jencks investigated the kinetics of this oxime formation. myskinrecipes.com Subsequent studies by various research groups have further refined the synthesis and characterization of ethyl (2E)-2-(hydroxyimino)propanoate, employing modern analytical techniques to elucidate its structure and properties. myskinrecipes.com A significant milestone in its structural understanding was the detailed molecular and crystal structure determination by single-crystal X-ray diffraction, which confirmed its planar E-conformation. researchgate.netmyskinrecipes.com

Overview of Key Research Domains for Ethyl 2e 2 Hydroxyimino Propanoate

Established Synthetic Routes to Ethyl (2E)-2-(hydroxyimino)propanoate

The most traditional and widely documented method for synthesizing ethyl (2E)-2-(hydroxyimino)propanoate involves the direct condensation of an α-keto ester with hydroxylamine (B1172632). nih.govwikipedia.orgbyjus.com This approach is favored for its reliability and high yields.

The primary established route for the formation of ethyl (2E)-2-(hydroxyimino)propanoate is the condensation reaction between ethyl pyruvate (B1213749) and hydroxylamine hydrochloride. nih.gov This reaction is typically carried out in an aqueous medium at room temperature. The process begins by dissolving hydroxylamine hydrochloride in water, followed by the addition of a base, such as sodium carbonate, to liberate the free hydroxylamine from its salt and to neutralize the hydrochloric acid formed during the oximation. nih.govresearchgate.net

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of ethyl pyruvate. This is followed by dehydration to form the C=N double bond of the oxime. The reaction is generally straightforward and proceeds smoothly to yield the desired product. byjus.com

A typical laboratory preparation involves the following steps:

Dissolving hydroxylamine hydrochloride in water.

Adding sodium carbonate, which causes effervescence due to the release of carbon dioxide. nih.gov

Adding ethyl pyruvate dropwise to the solution. nih.gov

Stirring the mixture for a set period, during which the product precipitates. nih.govresearchgate.net

The solid product is then isolated through filtration and purified. nih.govresearchgate.net

This method is highly effective, providing the target compound in excellent yields.

Optimizing reaction conditions is crucial for maximizing product yield and ensuring high stereoselectivity. For the synthesis of ethyl (2E)-2-(hydroxyimino)propanoate, several factors have been fine-tuned to achieve nearly quantitative outcomes.

Yield Optimization: The yield of the condensation reaction has been reported to be as high as 95-98%. nih.govresearchgate.net This is achieved through careful control of stoichiometry and reaction workup. The use of a slight excess of hydroxylamine hydrochloride ensures the complete conversion of the ethyl pyruvate starting material. The workup procedure, involving filtration of the initial precipitate followed by extraction of the aqueous layer with a solvent like dichloromethane, allows for the recovery of nearly all the product. nih.govresearchgate.net Subsequent recrystallization from a suitable solvent, such as hot ethanol (B145695), yields the final product as colorless, silky crystals. nih.govresearchgate.net

Selectivity Optimization: The reaction exhibits high stereoselectivity, predominantly forming the (2E)-isomer, where the hydroxyl group of the oxime and the carbonyl group of the ester are trans to each other. researchgate.net This stereochemical outcome is thermodynamically controlled, as ab initio quantum mechanical calculations have confirmed that the planar E-conformer is significantly lower in energy than the Z-conformer. nih.govresearchgate.netnih.gov The planarity of the molecule is attributed to the stabilizing effect of π-conjugation between the hydroxyimino and carbonyl groups. nih.govnih.gov The established reaction conditions at room temperature are sufficient to ensure the formation of this more stable isomer.

Table 1: Optimized Parameters for the Condensation Synthesis

| Parameter | Optimized Condition | Rationale / Finding | Reference |

|---|---|---|---|

| Starting Materials | Ethyl pyruvate, Hydroxylamine hydrochloride | Direct and efficient precursors for the target molecule. | nih.gov |

| Solvent | Aqueous solution | Facilitates the reaction of the water-soluble hydroxylamine salt and is environmentally benign. | nih.gov |

| Base | Sodium Carbonate | Neutralizes HCl byproduct and liberates free hydroxylamine. | nih.gov |

| Temperature | Room Temperature | Sufficient for reaction completion without promoting side reactions. | nih.gov |

| Purification | Recrystallization from hot ethanol | Yields high-purity crystalline product. | nih.govresearchgate.net |

| Yield | 95-98% | Achieved through optimized stoichiometry and workup. | nih.govresearchgate.net |

| Stereoselectivity | Almost exclusively (2E)-isomer | The (2E)-isomer is the thermodynamically more stable conformer. | researchgate.netnih.gov |

Novel Approaches and Innovations in the Synthesis of Ethyl (2E)-2-(hydroxyimino)propanoate

While the condensation reaction is well-established, modern organic synthesis seeks more versatile, efficient, and safer methods. Several innovative techniques, though not all yet specifically applied to ethyl (2E)-2-(hydroxyimino)propanoate, represent the forefront of oxime synthesis and could be adapted for its production.

Oxidation of Amines: An alternative synthetic strategy involves the oxidation of the corresponding amino ester. The use of oxidants like meta-chloroperoxybenzoic acid (m-CPBA) allows for the efficient and rapid conversion of aliphatic amines to oximes at room temperature, often with high selectivity and without the need for a catalyst. nih.govorganic-chemistry.org

Visible-Light-Mediated Synthesis: Photocatalysis offers a powerful tool for organic transformations. A novel three-component reaction using an aldehyde, an aniline, and an N-hydroxyphthalimide (NHPI) ester under visible light irradiation with a photocatalyst like eosin (B541160) Y can produce oxime esters. rsc.org This method is notable for its mild conditions and operational simplicity. rsc.org

Flow Chemistry: Continuous flow reactors are increasingly replacing traditional batch processes in chemical manufacturing. patsnap.com This technology offers superior control over reaction parameters like temperature and mixing, enhances safety, and can improve yield and purity. patsnap.comthieme-connect.de A hypothetical flow process for the synthesis of ethyl (2E)-2-(hydroxyimino)propanoate would involve pumping streams of ethyl pyruvate and a hydroxylamine solution to a T-mixer before entering a heated reactor coil, allowing for rapid and continuous production.

Green Chemistry Principles in Ethyl (2E)-2-(hydroxyimino)propanoate Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green approaches are highly applicable to the synthesis of oximes.

Solvent-Free Synthesis (Mechanochemistry): A significant advancement in green synthesis is the use of solvent-free conditions. "Grindstone chemistry," or mechanochemistry, involves grinding solid reactants together, sometimes with a catalyst, to initiate a reaction. nih.govasianpubs.org The oximation of carbonyl compounds with hydroxylamine hydrochloride has been successfully achieved by grinding them with non-toxic catalysts like bismuth(III) oxide (Bi₂O₃) or a simple base like sodium carbonate. nih.govasianpubs.org These methods are rapid, minimize waste, and avoid the use of potentially harmful organic solvents. nih.gov

Use of Greener Solvents and Catalysts: The established synthesis already utilizes water, which is considered the ultimate green solvent. nih.gov Further improvements can be made by using naturally derived acid catalysts, such as aqueous extracts of Vitis lanata or Mangifera indica, which have been shown to effectively catalyze oxime formation. ijprajournal.com Using amino acids as catalysts in a solvent like ethanol also presents a biodegradable and environmentally friendly option. xisdxjxsu.asia

Energy Efficiency: Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govnumberanalytics.com The reaction of carbonyl compounds with hydroxylamine hydrochloride under solvent-free microwave irradiation has been shown to be a highly efficient method for producing oximes. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Potential for Target Compound | Reference |

|---|---|---|---|---|

| Established Condensation | Ethyl pyruvate + Hydroxylamine HCl in water | High yield (95-98%), high selectivity for (2E)-isomer, well-documented. | Standard, proven method. | nih.govresearchgate.net |

| Flow Chemistry | Continuous streams of reactants in a microreactor. | Enhanced safety, scalability, process control, and efficiency. | High; could be readily adapted from the established batch process. | patsnap.com |

| Mechanochemistry | Solvent-free grinding of reactants. | Environmentally friendly, rapid, minimal waste. | High; proven for general oximation reactions. | nih.govasianpubs.org |

| Microwave-Assisted | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times, energy efficient. | High; proven for general oximation reactions. | nih.gov |

| Photocatalysis | Visible-light-mediated multi-component reaction. | Uses mild conditions, harnesses light energy. | Moderate; would require significant adaptation of the starting materials. | rsc.org |

Molecular Geometry and Planarity Investigations

The molecular structure of ethyl (2E)-2-(hydroxyimino)propanoate is notably planar. nih.govresearchgate.netnih.gov This planarity is a consequence of the stabilizing effect of π-conjugation between the hydroxyimino group and the carbonyl group. nih.govresearchgate.net In the solid state, the maximum deviation for a non-hydrogen atom from the mean plane of the molecule is a mere 0.021 Å. nih.govresearchgate.netnih.gov

Ab initio quantum mechanical modeling, specifically using Density Functional Theory (DFT) at the B3LYP/6-311G**++ level, corroborates these experimental findings. nih.govresearchgate.netnih.gov These calculations confirm that the planar E-conformer represents the lowest energy state for the molecule. nih.govresearchgate.netnih.gov The geometric parameters observed in the crystal structure are in close agreement with those computed, with the largest discrepancy in bond length being only 0.023 Å. nih.gov

Table 1: Crystal Data and Structure Refinement for Ethyl (2E)-2-(hydroxyimino)propanoate

| Parameter | Value |

|---|---|

| Chemical formula | C₅H₉NO₃ |

| Molar mass | 131.13 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a | 11.743 (1) Å |

| b | 4.4227 (6) Å |

| c | 16.860 (2) Å |

| β | 130.531 (8)° |

| Volume (V) | 665.55 (14) ų |

| Z | 4 |

| Temperature | 150 K |

Data sourced from Nikolayenko et al. (2010). nih.gov

Stereochemical Considerations: E/Z Isomerism and Conformational Preferences

In the solid state, ethyl (2E)-2-(hydroxyimino)propanoate exists exclusively as the E-isomer, where the oxime's hydroxyl group and the ester's carbonyl group are positioned trans to each other. nih.govresearchgate.net This configuration is the most thermodynamically stable. nih.gov

Computational studies further illuminate the energy landscape of the molecule. The planar E-conformer is calculated to be 6.98 kJ mol⁻¹ lower in energy than the corresponding planar Z-conformer. nih.gov The rotational barrier between the two isomers, when varying the N1—C1—C2—O3 dihedral angle from 180° (E-form) to 0° (Z-form), is calculated to be 16.6 kJ mol⁻¹. nih.gov A minor difference is noted between the solid-state conformation and the lowest energy conformer in a vacuum, which relates to the orientation of the methyl group. The computed energy for the conformer where the H5-atom is in plane with the carbonyl group and pointing towards it is 1.71 kJ mol⁻¹ lower than the conformer where it points away. nih.gov

Intermolecular Interactions and Crystal Packing Motifs

The spatial arrangement of molecules in the crystal lattice is governed by a combination of strong hydrogen bonds and π-stacking interactions, which together define the supramolecular assembly. nih.govresearchgate.netnih.gov

The most prominent intermolecular force is a strong O—H⋯N hydrogen bond between the oxime groups of adjacent molecules. nih.govresearchgate.net This interaction leads to the formation of centrosymmetric dimers. nih.gov The specific geometry of this hydrogen bond involves the oxygen atom (O2) of one molecule and the nitrogen atom (N1) of a neighboring molecule. nih.gov

Table 2: Hydrogen Bond Geometry

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| O2—H9⋯N1ⁱ | 0.88 (4) | 1.99 (4) | 2.778 (3) | 148 (3) |

Symmetry code: (i) -x+1, -y+2, -z+2. Data sourced from Nikolayenko et al. (2010). nih.gov

In addition to hydrogen bonding, the crystal packing is significantly influenced by π-stacking interactions arising from the orbital overlap of the carbonyl and oxime groups. nih.govresearchgate.netresearchgate.net These interactions are responsible for organizing the hydrogen-bonded dimers into a "staircase" structure. nih.govresearchgate.net The distance between the average planes of these stacked adjacent molecules is 3.143 (4) Å. nih.govresearchgate.netnih.gov

The combination of dimer formation via hydrogen bonds and the subsequent π-stacking results in the formation of infinite molecular sheets with a thickness of 6.32 Å. nih.govresearchgate.net Within these sheets, the molecules adopt a herringbone arrangement when viewed from above, with the plane of each molecule being perpendicular to the plane of the sheet. nih.govresearchgate.netnih.gov These sheets then stack upon one another, held together by weak van der Waals forces, with a gap of 2.07 Å between adjacent sheets. nih.govresearchgate.netnih.gov

Reactivity and Reaction Mechanisms of Ethyl 2e 2 Hydroxyimino Propanoate

Transformations Involving the Hydroxyimino Moiety

The hydroxyimino group is a versatile functional group that partakes in several key transformations, including condensations, reductions, and reactions with nucleophiles.

Ethyl (2E)-2-(hydroxyimino)propanoate serves as a crucial intermediate in condensation reactions, particularly with diamines, to form more complex ligands. researchgate.net These reactions are fundamental in the synthesis of ligands designed for chelation with transition metals. The general mechanism involves the nucleophilic attack of an amine on the electrophilic carbon of a carbonyl compound, but in this context, the pre-formed oxime ester is used to build larger molecular frameworks. For example, it is a key starting material for preparing ligands with chelating oxime-and-amide moieties through a condensation route with a suitable diamine. researchgate.net

Table 1: Example of Condensation Application

| Reactant | Partner | Product Type | Significance |

| Ethyl (2E)-2-(hydroxyimino)propanoate | Diamines | Chelating Ligands | Synthesis of transition metal complexes |

The carbon-nitrogen double bond of the hydroxyimino group is susceptible to reduction. Selective hydrogenation of oximes is a well-established method in synthetic organic chemistry for producing primary amines and hydroxylamines. dntb.gov.ua This transformation is typically achieved using heterogeneous catalysts, such as Adam's catalyst (platinum dioxide), or other metal catalysts like palladium or nickel.

Furthermore, N-hydroxyimino esters can be converted into amides, which can then be subjected to hydrogenation conditions to yield di- and tripeptides with high diastereoselectivity. acs.org This indicates that the C=N-OH group can be reduced to a C-N bond under standard catalytic hydrogenation protocols.

Table 2: Potential Products from Reduction of the Hydroxyimino Group

| Reagent/Catalyst | Product | Bond Transformation |

| H₂/Pd, Pt, or Ni | Ethyl 2-aminopropanoate | C=N → C-N |

| Mild reducing agents | Ethyl 2-(hydroxylamino)propanoate | C=N → C-N (partial reduction) |

While direct nucleophilic attack on the hydroxyimino carbon is less common than on a carbonyl carbon, catalyzed reactions can facilitate transformations at this site. A notable example is the catalytic formation of amide bonds from N-hydroxyimino esters. Research has shown that a niobium catalyst can promote the amidation of N-hydroxyimino esters with various amino acid tert-butyl esters. acs.org This solvent-free method is highly atom-efficient and proceeds without racemization, affording the corresponding amides in high yields. acs.org This process highlights a substrate-controlled approach to amidation, expanding the reactivity profile of the hydroxyimino moiety beyond simple condensation or reduction. acs.org

Reactivity at the Ester Functionality

The ethyl ester group in ethyl (2E)-2-(hydroxyimino)propanoate undergoes reactions typical of carboxylic acid esters. The most prominent of these is hydrolysis.

Under basic conditions, a process known as saponification, the ester is hydrolyzed to form an alcohol and the salt of a carboxylic acid. brainly.com For ethyl (2E)-2-(hydroxyimino)propanoate, this reaction would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the cleavage of the acyl-oxygen bond, producing ethanol (B145695) and the salt of (2E)-2-(hydroxyimino)propanoic acid. brainly.com Subsequent acidification would protonate the carboxylate to yield the free carboxylic acid. It is expected that the ester would be readily hydrolyzed by esterases present in biological systems. europa.eu

Esters also react with acids, which can catalyze hydrolysis, and can react with strong oxidizing acids, though these reactions may be vigorous. europa.eu

Rearrangement Reactions and Fragmentations

The structure of ethyl (2E)-2-(hydroxyimino)propanoate allows for specific rearrangement and fragmentation pathways, particularly under certain analytical conditions or with acid catalysis.

Fragmentation: Mass spectrometry analysis of the compound reveals a characteristic fragmentation pattern dominated by the McLafferty rearrangement. This rearrangement is common for molecules containing a carbonyl group and an accessible gamma-hydrogen. The expected fragment masses observed are 28, 58, 73, 85, and 103.

Rearrangement: As an oxime derived from a keto-ester, ethyl (2E)-2-(hydroxyimino)propanoate has the structural prerequisite to undergo the Beckmann rearrangement . This is a classic acid-catalyzed reaction of oximes that transforms them into amides. masterorganicchemistry.comorganic-chemistry.org The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group (e.g., by protonation with a strong acid), followed by the migration of the group anti-periplanar to the N-O bond. organic-chemistry.org For ethyl (2E)-2-(hydroxyimino)propanoate, the migrating group would be either the methyl or the ethoxycarbonyl group. The migration would result in the formation of an N-substituted amide after tautomerization of the initial intermediate.

Mechanistic Studies of Specific Reactions Involving Ethyl (2E)-2-(hydroxyimino)propanoate

The reactivity of ethyl (2E)-2-(hydroxyimino)propanoate is intrinsically linked to its molecular structure. Computational and crystallographic studies have provided significant insight into the molecule's properties, which in turn govern its reaction mechanisms. nih.govresearchgate.netnih.gov

Molecular Structure and Conformation: The molecule is essentially planar, a feature attributed to the stabilizing effect of π-conjugation between the hydroxyimino group and the ester's carbonyl group. nih.govresearchgate.net Ab initio quantum mechanical calculations confirm that the E-conformer, where the oxime and carbonyl groups are trans to each other, is the most stable isomer, being 6.98 kJ mol⁻¹ lower in energy than the corresponding Z-conformer. nih.gov This planarity and conformational preference are key to understanding its interactions and reactivity.

In the solid state, the spatial arrangement of the molecules is heavily influenced by two main factors:

Hydrogen Bonding: Strong intermolecular O-H···N hydrogen bonds form between the oxime groups of adjacent molecules, leading to the formation of dimers. nih.govnih.gov

π-Stacking: The planar molecules stack due to orbital overlap between the carbonyl and oxime groups, with an interplanar distance of 3.143 Å. nih.govnih.gov

These forces result in the formation of infinite molecular sheets, which dictate how the molecule presents itself to incoming reactants in the solid phase. nih.gov The stability of the E-isomer and the nature of these intermolecular forces are critical considerations for predicting reaction outcomes and mechanisms.

Investigations into Unexpected Reaction Pathways of Ethyl (2E)-2-(hydroxyimino)propanoate Remain Largely Undocumented in Publicly Available Scientific Literature

Despite its role as a versatile intermediate in organic synthesis, detailed investigations into unexpected reaction pathways of ethyl (2E)-2-(hydroxyimino)propanoate are not extensively reported in publicly accessible scientific research.

While the synthesis and structural features of ethyl (2E)-2-(hydroxyimino)propanoate are well-documented, a thorough review of available chemical literature and research databases did not yield specific studies focused on unforeseen or anomalous reaction mechanisms involving this compound. The existing body of research primarily concentrates on its predictable reactivity, such as its use in the formation of amide bonds and as a precursor for more complex molecules.

The standard synthesis of ethyl (2E)-2-(hydroxyimino)propanoate involves the reaction of ethyl pyruvate (B1213749) with hydroxylamine (B1172632) hydrochloride in an aqueous solution, often with the addition of a base like sodium carbonate. nih.gov This method is a well-established procedure that provides the product in high yields. nih.govresearchgate.net

Structural analysis, including single-crystal X-ray diffraction, has confirmed that the molecule is essentially planar. nih.govresearchgate.netnih.gov This planarity is attributed to the stabilizing effect of π-conjugation between the hydroxyimino and carbonyl groups, which exist in a trans conformation to each other. nih.govresearchgate.netnih.gov

In terms of its known reactivity, the fragmentation of ethyl (2E)-2-(hydroxyimino)propanoate in mass spectrometry has been observed to proceed via the expected McLafferty rearrangement, a common and predictable fragmentation pattern for esters. nih.gov Furthermore, α-hydroxyimino esters, the class of compounds to which ethyl (2E)-2-(hydroxyimino)propanoate belongs, are recognized for their utility in various chemical transformations. For instance, they can be used in catalytic amidation reactions to form peptide bonds. acs.org Research in this area has focused on developing new catalytic systems to enhance the efficiency and selectivity of these reactions, rather than on discovering unexpected pathways. acs.org

While the scientific literature contains reports on new types of reactions involving related compounds, such as novel cyclization reactions, these are typically the result of deliberate reaction design rather than the discovery of unexpected outcomes. researchgate.net

At present, there is a lack of published research that specifically details any surprising or anomalous reactivity of ethyl (2E)-2-(hydroxyimino)propanoate under various reaction conditions. Such information would be critical for a comprehensive understanding of its chemical behavior and for the anticipation of potential side products in synthetic applications. The absence of this data in the available literature prevents a detailed discussion on this specific topic.

Further research into the reactivity of ethyl (2E)-2-(hydroxyimino)propanoate under a wider range of conditions, including different catalysts, temperatures, and reaction partners, would be necessary to uncover any potential unexpected reaction pathways.

Ethyl 2e 2 Hydroxyimino Propanoate As a Precursor in Complex Molecule Synthesis

Synthesis of Chelating Ligands and Coordination Compounds

A significant application of ethyl (2E)-2-(hydroxyimino)propanoate is as a foundational molecule for the synthesis of ligands containing oxime and amide groups, which are effective chelators for transition metal ions. nih.govresearchgate.net

Formation of Oxime-Amide Moieties

Ethyl (2E)-2-(hydroxyimino)propanoate is a key intermediate for producing ligands that feature a chelating oxime-and-amide framework. nih.govresearchgate.net The synthesis is typically achieved through a condensation reaction where the ester group of the propanoate reacts with a suitable diamine. nih.govresearchgate.net This reaction effectively replaces the ethyl ester with an amide bond, yielding a new molecule that incorporates the nucleophilic diamine. The resulting product is a ligand characterized by the presence of both an oxime group (-C=N-OH) and an amide group (-C(O)NH-), which are crucial for its coordinating properties.

A specific example of this is the reaction between ethyl 2-(hydroxyimino)propanoate and 2-((2-aminoethyl)amino)ethanol. This reaction results in the formation of a new polynucleating ligand that contains several donor functions: oxime, amine, amide, and alcohol groups, demonstrating the versatility of the precursor in creating multifunctional molecules.

Complexation with Transition Metals

Ligands derived from ethyl (2E)-2-(hydroxyimino)propanoate, which possess the oxime-amide moiety, have demonstrated significant efficacy as chelators for various transition metals. researchgate.net The presence of multiple donor atoms (nitrogen and oxygen) in the oxime and amide groups allows these ligands to form stable complexes with metal ions.

Research has highlighted that amide derivatives of 2-hydroxyiminopropanoic acid are highly efficient in binding with metal ions such as copper(II) and nickel(II). These open-chain tetradentate oxime and amide ligands are noted for their strong σ-donor capacity. This property is so pronounced that they have been shown to stabilize metal ions in unusual, higher oxidation states, such as Cu(III) and Ni(III). The study of these coordination compounds is an active area of research, focusing on their thermodynamic properties and structural characteristics. nih.govresearchgate.net

| Precursor Compound | Reactant | Resulting Moiety/Ligand Type | Complexed Metals |

| Ethyl (2E)-2-(hydroxyimino)propanoate | Diamines | Oxime-Amide Ligands | Transition Metals (e.g., Cu(II), Ni(II)) |

| Ethyl 2-(hydroxyimino)propanoate | 2-((2-aminoethyl)amino)ethanol | Polynucleating Oxime-Amine-Amide-Alcohol Ligand | Not specified |

Role in the Construction of Nitrogen and Oxygen Heterocyclic Systems

The reactivity of the oxime and ester functionalities in ethyl (2E)-2-(hydroxyimino)propanoate makes it a potential precursor for building heterocyclic structures containing nitrogen and oxygen atoms.

Synthesis of Oxazinooxazines

While the general reactivity of α-oximino esters suggests their potential use in cyclization reactions to form various heterocycles, specific literature detailing the direct synthesis of oxazinooxazines from ethyl (2E)-2-(hydroxyimino)propanoate was not prominently found in the searched sources. The construction of such bicyclic systems typically requires specific reaction pathways and complementary reactants capable of forming the dual-ring structure.

Precursor for Other Heterocyclic Scaffolds

Ethyl (2E)-2-(hydroxyimino)propanoate serves as a precursor for other heterocyclic systems. For instance, derivatives of the title compound that incorporate a pyrazine (B50134) ring, such as (E)-ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate, are known. nih.govechemi.com The synthesis of such molecules indicates that the core structure of ethyl (2E)-2-(hydroxyimino)propanoate can be modified to include complex aromatic heterocycles, expanding its utility in medicinal and materials chemistry. However, detailed synthetic pathways for these specific transformations were not available in the provided search results. A related abstract mentioned the design of a new cyclization reaction, but it pertained to a different system involving methyl 3-trimethylsilylpropiolate and N-tosylimine. researchgate.net

Application in Peptide Synthesis and Related Amino Acid Derivatizations

The structural similarity of ethyl (2E)-2-(hydroxyimino)propanoate to activated amino acid derivatives suggests its potential utility in the field of peptide synthesis, a process that relies on the efficient formation of amide bonds.

Modern peptide synthesis has explored the use of N-hydroxyimino esters as substrates for forming peptide bonds under catalytic conditions. acs.org A novel catalytic method has been developed that facilitates the amidation of N-hydroxyimino esters with a wide array of amino acid tert-butyl esters. acs.orgacs.org This reaction is promoted by a niobium catalyst and can be conducted in the absence of a solvent, which presents a significant advantage in terms of atom economy and reduced environmental impact. acs.orgacs.org

This approach, which relies on substrate control rather than stoichiometric coupling reagents, has been shown to produce the corresponding amides in high yields. acs.org A key benefit of this system is its chemoselectivity and the fact that it proceeds without racemization, a common problem in traditional peptide synthesis. acs.orgacs.org The resulting products can then be transformed into di- and tripeptides through simple hydrogenation. acs.org

While ethyl (2E)-2-(hydroxyimino)propanoate itself was not the specific ester used in the pivotal study, the research successfully employed other β-substituted E-N-hydroxy-α-imino esters. acs.org Given that N-hydroxyimino esters can be prepared quantitatively from the corresponding keto esters and hydroxylamine (B1172632) hydrochloride, ethyl (2E)-2-(hydroxyimino)propanoate represents a readily accessible precursor for this type of advanced, catalytic peptide synthesis. nih.govacs.org

| Catalyst/Promoter | Substrate Class | Amine Source | Key Advantages |

| Niobium (Nb) catalyst | N-hydroxyimino esters | Amino acid tert-butyl esters | High yield, Solvent-free, Atom efficient, Racemization-free |

Utility in the Total Synthesis of Natural Products and Analogues

The strategic placement of functional groups in ethyl (2E)-2-(hydroxyimino)propanoate makes it a valuable precursor in the synthesis of complex molecules, particularly in the realm of natural products and their analogues. Its oxime and ester moieties can be manipulated through various synthetic transformations to construct intricate molecular architectures.

Construction of Core Structures (e.g., 1,2-Oxazadecaline)

One plausible approach involves the intramolecular cyclization of an unsaturated oxime derived from ethyl (2E)-2-(hydroxyimino)propanoate. This strategy would first require the elaboration of the ethyl ester into a side chain containing a carbon-carbon double bond at a suitable position to facilitate a 6-membered ring closure.

A hypothetical reaction cascade could commence with the reduction of the ester functionality of ethyl (2E)-2-(hydroxyimino)propanoate to an aldehyde. This aldehyde could then undergo a Wittig-type reaction or another olefination protocol to introduce a tethered alkene. The resulting unsaturated oxime could then be subjected to cyclization conditions. Recent advances in synthetic methodology have demonstrated that the cyclization of unsaturated oxime esters or ethers can be a powerful tool for creating functionalized nitrogen-containing scaffolds. rsc.org

For instance, a reductive cyclization approach could be employed. Treatment of the unsaturated oxime with a reducing agent could lead to the formation of a hydroxylamine intermediate, which could then undergo intramolecular Michael addition to the alkene, thereby forming the 1,2-oxazadecaline core.

Alternatively, radical cyclization presents another viable pathway. The generation of an iminyl radical from the oxime functionality through photoredox catalysis or other radical initiation methods is a known strategy for the synthesis of nitrogen-containing heterocycles. researchgate.netrsc.org This iminyl radical could then add to the tethered alkene in an endo-cyclization fashion to construct the desired bicyclic system. The table below outlines the key proposed intermediates and the target core structure.

| Compound Name | Molecular Formula | Role in Synthesis |

| Ethyl (2E)-2-(hydroxyimino)propanoate | C₅H₉NO₃ | Starting Material |

| (2E)-2-(hydroxyimino)pent-4-enal | C₅H₇NO₂ | Key Intermediate |

| Unsaturated Oxime Derivative | Variable | Cyclization Precursor |

| 1,2-Oxazadecaline | C₈H₁₅NO | Core Structure |

It is important to note that while these proposed synthetic routes are based on established reactivity principles of oximes, their specific application with ethyl (2E)-2-(hydroxyimino)propanoate for the synthesis of 1,2-oxazadecaline would require experimental validation. The versatility of oxime chemistry, however, strongly suggests the potential of this compound as a valuable building block in the construction of diverse heterocyclic systems. acs.org

Derivatization and Functionalization Studies of Ethyl 2e 2 Hydroxyimino Propanoate

Modification of the Hydroxyimino Group

The hydroxyimino group (N-OH) is a primary site for functionalization due to the nucleophilicity of the oxygen atom and the acidity of the hydroxyl proton. Common modifications include O-acylation and O-alkylation, which convert the oxime into oxime esters and oxime ethers, respectively. These transformations are significant as they can alter the molecule's chemical properties and lead to new reactive intermediates. researchgate.netnih.gov

O-Acylation: The reaction of ethyl (2E)-2-(hydroxyimino)propanoate with acylating agents, such as acid chlorides or anhydrides (e.g., acetyl chloride or acetic anhydride) in the presence of a base, yields O-acyl oxime derivatives, also known as oxime esters. These derivatives are valuable synthetic intermediates. For instance, the product of acetylation, ethyl (2E)-2-(acetyloxyimino)propanoate, belongs to the class of oxime esters which are recognized for their diverse applications in forming new carbon-nitrogen and carbon-carbon bonds.

O-Alkylation: The hydroxyl group can be deprotonated by a suitable base to form an oximate anion, which then acts as a nucleophile. Subsequent reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), results in the formation of an oxime ether. This O-alkylation yields derivatives like ethyl (2E)-2-(methoxyimino)propanoate or ethyl (2E)-2-(benzyloxyimino)propanoate. The formation of such ethers is a common strategy in synthetic organic chemistry to protect the hydroxyl group or to introduce new functionalities into the molecule. organic-chemistry.org

| Reaction Type | Reagent Example | Resulting Derivative Name | Derivative Structure |

| O-Acylation | Acetic Anhydride | Ethyl (2E)-2-(acetyloxyimino)propanoate |  |

| O-Alkylation | Methyl Iodide | Ethyl (2E)-2-(methoxyimino)propanoate |  |

Functionalization at the Alpha-Carbon Position

The alpha-carbon in ethyl (2E)-2-(hydroxyimino)propanoate refers to the carbon of the methyl group (C3). This position is part of a saturated alkyl group and is generally less reactive compared to the hydroxyimino and ester functionalities. A review of the scientific literature did not yield significant research findings or established protocols for the direct functionalization, such as halogenation or alkylation, at this specific methyl group for this compound. The primary focus of derivatization studies on this molecule has been on the more reactive oxime and ester groups.

Ester Modifications and Transesterification Reactions

The ethyl ester group is another key site for modification, allowing for changes to the alcohol portion of the ester or its complete conversion into other functional groups like amides.

Transesterification: This process involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst. For example, reacting ethyl (2E)-2-(hydroxyimino)propanoate with methanol (B129727) would yield methyl (2E)-2-(hydroxyimino)propanoate, while reaction with propanol (B110389) would yield the propyl ester. This reaction is useful for modifying the solubility and volatility of the compound. While the transesterification of α-keto esters can be more challenging than that of related β-keto esters, the transformation remains a fundamental method for ester modification. rsc.org

Amide Formation: A significant application of ethyl (2E)-2-(hydroxyimino)propanoate is its role as a precursor in the synthesis of more complex molecules. It has been identified as a key intermediate for preparing ligands with chelating oxime-and-amide moieties. nih.govresearchgate.net This is achieved through a condensation reaction between the ester group and an amine. For instance, reaction with a diamine, such as ethylenediamine, would lead to the formation of a bis-amide ligand, where two units of the hydroxyimino-propanoate structure are linked by the diamine backbone. This reaction underscores the synthetic utility of the ester group as a handle for significant structural elaboration.

| Reaction Type | Reagent Example | Resulting Derivative Name | Derivative Structure |

| Transesterification | Methanol | Methyl (2E)-2-(hydroxyimino)propanoate |  |

| Amide Formation | Ethylenediamine | N,N'-Ethane-1,2-diylbis(2-(hydroxyimino)propanamide) |  |

Theoretical and Computational Studies on Ethyl 2e 2 Hydroxyimino Propanoate

Quantum Mechanical Modeling of Molecular Structure and Energy

The molecular structure of ethyl (2E)-2-(hydroxyimino)propanoate is notably planar. researchgate.netnih.govnih.gov This planarity is a consequence of the stabilizing effect of π-conjugation between the hydroxyimino and carbonyl groups. researchgate.netnih.gov In its solid state, the compound exists as the E-isomer, where the oxime and carbonyl groups are positioned trans to each other. researchgate.netnih.gov

DFT (Density Functional Theory) Calculations for Conformer Stability

To understand the conformational preferences and stability of ethyl (2E)-2-(hydroxyimino)propanoate, ab initio quantum mechanical modeling has been performed using Density Functional Theory (DFT) at the B3LYP/6-311G**++ level of theory. researchgate.netnih.govnih.gov These calculations have confirmed that the planar E-conformer is the most stable, possessing the lowest energy. researchgate.netnih.govnih.gov

The computational analysis also revealed that the planar E-conformer is significantly lower in energy than the corresponding Z-conformer. researchgate.net Furthermore, a subtle conformational difference was identified concerning the orientation of the methyl group. The conformer where the H5-atom is in the plane with the carbonyl group and pointing towards it is slightly more stable than the conformer where this hydrogen atom points away from the carbonyl group. researchgate.net

Table 1: Computed Energy Differences for Ethyl (2E)-2-(hydroxyimino)propanoate Conformers

| Conformer Comparison | Energy Difference (kJ mol⁻¹) | Reference |

| Planar E-conformer vs. Z-conformer | 6.98 | researchgate.net |

| Methyl group orientation (H5 pointing towards C=O vs. away) | 1.71 | researchgate.net |

Potential Energy Surface Analysis

The potential energy surface of ethyl (2E)-2-(hydroxyimino)propanoate has been partially explored by varying the dihedral angle between the key functional groups. researchgate.net Specifically, when the dihedral angle N1—C1—C2—O3 is varied from 180° (the trans configuration) to 0° (the cis or Z-configuration), a potential energy barrier is encountered. researchgate.netnih.gov This barrier to rotation provides a quantitative measure of the stability of the planar E-conformer. researchgate.net

Table 2: Rotational Energy Barrier

| Dihedral Angle Variation | Potential Energy Barrier (kJ mol⁻¹) | Reference |

| N1—C1—C2—O3 (from 180° to 0°) | 16.6 | researchgate.netnih.gov |

Computational Prediction of Reactivity and Reaction Pathways

Detailed computational studies predicting the reactivity and outlining specific reaction pathways for ethyl (2E)-2-(hydroxyimino)propanoate are not extensively available in the reviewed scientific literature. While the compound is noted as a key intermediate in the synthesis of ligands with chelating oxime-and-amide moieties, computational predictions of its reactivity profiles have not been a primary focus of the available research. researchgate.net

Molecular Dynamics Simulations

Based on the available scientific literature, there are no specific reports of molecular dynamics simulations being conducted for ethyl (2E)-2-(hydroxyimino)propanoate. The research focus has predominantly been on its synthesis, characterization, and static quantum mechanical modeling. researchgate.netnih.govnih.gov

Kinetic and Thermodynamic Investigations of Reactions Involving Ethyl 2e 2 Hydroxyimino Propanoate

Kinetics of Oxime Formation and Related Processes

The formation of ethyl (2E)-2-(hydroxyimino)propanoate from ethyl pyruvate (B1213749) and hydroxylamine (B1172632) is a well-documented reaction, with early investigations by Jencks in 1959 laying the groundwork for understanding its kinetics. upenn.edunih.gov The reaction is characterized by its sensitivity to pH and proceeds through the formation of a carbinolamine intermediate. researchgate.netnih.gov

Thermodynamic Parameters of Reactions

Thermodynamic investigations provide crucial information about the stability and energy changes associated with reactions involving ethyl (2E)-2-(hydroxyimino)propanoate.

Ab initio calculations performed in vacuo at the DFT (B3LYP/6–311G**++) level of theory have confirmed that the E conformer of ethyl (2E)-2-(hydroxyimino)propanoate is the most stable, being lower in energy than the Z conformers. nih.govnih.govresearchgate.net These calculations also reveal a potential barrier of 16.6 kJ mol⁻¹ when the dihedral angle N1—C1—C2—O3 is varied from 180° to 0°. nih.govresearchgate.net The planar E-conformer is computationally determined to be 6.98 kJ mol⁻¹ lower in energy than a similar Z-conformer. nih.gov

While experimental thermodynamic data for the oximation reaction of ethyl pyruvate is scarce, studies on the related hydration of ethyl pyruvate offer some perspective. The thermodynamic parameters for the hydration of ethyl pyruvate have been determined, providing an indication of the energetics of reactions at the carbonyl group.

Influence of Solvent and Catalyst on Reaction Rates

The rates of chemical reactions are profoundly influenced by the solvent in which they are carried out and the presence of catalysts.

The choice of solvent can affect reaction rates by stabilizing or destabilizing reactants, transition states, and products to different extents. For oxime formation, the polarity of the solvent is a critical factor. While specific comparative studies on the formation of ethyl (2E)-2-(hydroxyimino)propanoate in different solvents are not extensively reported, general principles suggest that polar solvents can facilitate the reaction by stabilizing the charged intermediates. The synthesis of the compound is typically carried out in an aqueous solution or recrystallized from ethanol (B145695). nih.govresearchgate.net

Catalysis of the oximation reaction is primarily acid-catalyzed, as discussed in the kinetics section. The reaction rate is significantly accelerated by moderate amounts of acid. researchgate.net However, excessive acidity can be detrimental as it leads to the protonation of the hydroxylamine, rendering it non-nucleophilic. researchgate.netpeerj.com While various catalysts are employed in the synthesis of the precursor, ethyl pyruvate, from ethyl lactate, specific catalytic systems tailored for the oximation of ethyl pyruvate are less commonly detailed in the literature. acs.orgnih.gov The standard procedure often relies on the inherent reactivity of the starting materials under controlled pH conditions. nih.gov

Advanced Analytical Methodologies for Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., advanced NMR, HRMS, X-ray diffraction for new products)

The precise molecular architecture of ethyl (2E)-2-(hydroxyimino)propanoate and its novel derivatives is definitively established through the application of sophisticated spectroscopic and crystallographic methods. These techniques provide detailed insights into connectivity, stereochemistry, and three-dimensional structure.

A comprehensive single-crystal X-ray diffraction study has provided an unambiguous determination of the solid-state structure of ethyl (2E)-2-(hydroxyimino)propanoate. nih.govnih.govresearchgate.net The analysis revealed a nearly planar molecular conformation, a consequence of the stabilizing effect of π-conjugation between the hydroxyimino and carbonyl groups. nih.govresearchgate.net In the solid state, the molecule adopts an E-isomeric form, with the oxime and carbonyl groups positioned trans to each other. nih.govresearchgate.net The crystal packing is characterized by strong intermolecular O-H···N hydrogen bonds and π-stacking interactions. nih.govnih.gov

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized derivatives. For instance, in the synthesis of novel syncarpamide (B1251122) analogues, which may be conceptually related to derivatives of ethyl (2E)-2-(hydroxyimino)propanoate, HRMS was used to confirm the exact mass of the products, such as for (2E)-3-phenyl-N-[2-{2-{2-[(2E)-3-phenylprop-2-enamido]ethoxy)ethyl]prop-2-enamide, with a calculated [M+H]+ of 409.2127 and a found value of 409.2139. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques, is indispensable for elucidating the structure of these compounds in solution. The assignment of proton (¹H) and carbon-¹³ (¹³C) signals for ethyl (2E)-2-(hydroxyimino)propanoate is based on one-dimensional and two-dimensional correlation spectra like gCOSY, gHMQC, and gHSQC. nih.gov

Table 1: Spectroscopic Data for the Characterization of Ethyl (2E)-2-(hydroxyimino)propanoate

| Technique | Instrumentation | Key Findings and Parameters | Reference |

|---|---|---|---|

| ¹H NMR | Varian Unity Inova 500 (499.98 MHz) | In DMSO-d₆ (δ, ppm): 1.232 (t, 3H, J = 7.15 Hz, CH₃), 1.918 (s, 3H, CH₃), 4.184 (q, 2H, J = 7.15 Hz, CH₂), 12.203 (s, 1H, OH). | nih.gov |

| ¹³C NMR | Varian Unity Inova 500 (125.736 MHz) | In DMSO-d₆ (δ, ppm): 10.494 (CH₃), 14.020 (CH₃), 60.766 (CH₂), 147.768 (C=N), 163.994 (C=O). | nih.gov |

| MS/ToF | Waters Micromass LCT Premier | Fragmentation in GC-MS is primarily due to McLafferty rearrangement, with expected fragment masses of 28, 58, 73, 85, and 103. | nih.gov |

| X-ray Diffraction | - | Crystal system: Monoclinic; Space group: P2₁/c; a = 11.743(1) Å, b = 4.4227(6) Å, c = 16.860(2) Å, β = 130.531(8)°. | nih.gov |

Chromatographic Methods for Reaction Monitoring and Purification in Research Studies

Chromatographic techniques are vital tools in the synthesis of ethyl (2E)-2-(hydroxyimino)propanoate and its derivatives, enabling researchers to monitor reaction progress and purify the resulting products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for both analyzing the purity of the final product and for studying the reaction of related compounds. For instance, the characterization of ethyl (2E)-2-(hydroxyimino)propanoate after synthesis includes analysis by GC-MS. nih.govresearchgate.net In broader studies of oximes, GC-MS has been employed to analyze steroid oxime derivatives and to monitor the dynamic interconversion of oxime isomers on the GC column. capes.gov.brresearchgate.netnih.gov An improved GC/MS assay for opiates utilizes an oxime derivatization step to enhance chromatographic separation and quantification. nih.gov

Thin-Layer Chromatography (TLC) offers a rapid and convenient method for monitoring the progress of chemical reactions. In the synthesis of the oxime HI-6, TLC methods were developed to identify starting materials, intermediates, and products, including the separation of E and Z isomers. researchgate.net This highlights the utility of TLC for quick purity checks during the development of new oxime-containing compounds. researchgate.net More advanced techniques, such as TLC in conjunction with a photolabile linker on a resin, allow for the real-time monitoring of solid-phase syntheses. thieme.de

For the purification of ethyl (2E)-2-(hydroxyimino)propanoate and its derivatives, recrystallization is a common and effective method for obtaining highly pure crystalline material. nih.govresearchgate.net When recrystallization is not sufficient, or for non-crystalline products, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Preparative HPLC is a robust technique for isolating and purifying components from complex mixtures. For instance, in the synthesis of complex oxime-containing molecules like glycodendrimers, the crude products are often purified by semi-preparative HPLC. researchgate.net The monitoring of reactions, such as the hydrolysis of an oxime ester bond, can also be effectively achieved using analytical RP-HPLC. researchgate.net

Modern, rapid analysis techniques are also being integrated into reaction monitoring workflows. Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can provide structural information from a reaction mixture in under a minute without the need for sample workup, significantly enhancing the efficiency of the synthesis workflow. waters.com

Table 2: Chromatographic Methods in the Research of Ethyl (2E)-2-(hydroxyimino)propanoate and its Analogs

| Method | Application | Illustrative Research Context | Reference |

|---|---|---|---|

| GC-MS | Product Characterization & Isomer Analysis | Characterization of the synthesized ethyl (2E)-2-(hydroxyimino)propanoate and monitoring of oxime isomer interconversion. | nih.govresearchgate.net |

| TLC | Reaction Monitoring | Quick purity control and identification of intermediates in the synthesis of the oxime HI-6. | researchgate.net |

| Recrystallization | Purification | Purification of ethyl (2E)-2-(hydroxyimino)propanoate from hot ethanol (B145695) to yield colorless crystals. | nih.govresearchgate.net |

| Preparative HPLC | Purification | Isolation of pure oxime-containing glycodendrimers from crude reaction mixtures. | researchgate.net |

| RP-HPLC | Reaction Monitoring | Monitoring the hydrolysis of an oxime ester bond in a peptide synthesis context. | researchgate.net |

Future Research Directions and Emerging Applications of Ethyl 2e 2 Hydroxyimino Propanoate

Exploration of New Catalytic Systems for its Transformations

The transformation of ethyl (2E)-2-(hydroxyimino)propanoate into more complex molecules is a focal point of ongoing research, with an emphasis on developing novel and efficient catalytic systems. The existing synthetic routes often rely on condensation reactions, but future developments are aimed at broadening the scope of its chemical modifications through catalysis. nih.gov

One area of exploration is the use of potent acid catalysts to facilitate new bond formations. For instance, trifluoromethanesulfonic acid has been successfully employed as a catalyst in the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate from ethyl acrylate (B77674) and 2-aminopyridine, highlighting the potential for strong acids to activate related substrates for complex reactions. google.com Another avenue involves base-mediated multicomponent reactions; the catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to mediate a three-component coupling reaction involving a propiolate, an N-tosylimine, and a tosylamide, suggesting possibilities for similar complex couplings involving ethyl (2E)-2-(hydroxyimino)propanoate. researchgate.net

Furthermore, the catalytic hydrogenation of the oxime group to an amino group represents a critical transformation. While studies on the direct hydrogenation of ethyl (2E)-2-(hydroxyimino)propanoate are not extensively detailed, research on the hydrogenation of structurally related α,β-unsaturated aldehydes, such as 2-ethyl-3-propylacrolein, provides insights into potential catalytic systems. These studies often employ nickel or palladium-based catalysts and are crucial for producing valuable chemical intermediates like amino acids. The development of selective and efficient catalysts for the reduction of the C=N bond in ethyl (2E)-2-(hydroxyimino)propanoate is a key objective for future research.

| Catalyst System | Transformation Type | Potential Application |

| Trifluoromethanesulfonic Acid | Acid-catalyzed addition/condensation | Synthesis of heterocyclic compounds and complex amines. google.com |

| DABCO | Base-mediated multicomponent coupling | One-pot synthesis of highly functionalized molecules. researchgate.net |

| Supported Ni, Pd catalysts | Catalytic Hydrogenation | Selective reduction of the oxime to produce α-amino acid esters. |

Design and Synthesis of Advanced Materials Utilizing its Derivatives

The unique structural features of ethyl (2E)-2-(hydroxyimino)propanoate make it an important precursor for the synthesis of advanced materials with tailored properties. Its ability to act as a key intermediate for creating ligands with chelating oxime-and-amide moieties is particularly noteworthy. nih.govresearchgate.net

These ligands are synthesized via a condensation reaction between ethyl (2E)-2-(hydroxyimino)propanoate and a suitable diamine. nih.gov The resulting molecules can coordinate with various transition metals, forming stable complexes. These metal complexes are an area of active research for their potential applications in catalysis, sensing, and materials science. The planarity of the ethyl (2E)-2-(hydroxyimino)propanoate molecule, arising from π-conjugation between the hydroxyimino and carbonyl groups, influences the structure of its derivatives and their subsequent coordination chemistry. nih.govnih.govresearchgate.net

Beyond metal-organic frameworks, derivatives of ethyl (2E)-2-(hydroxyimino)propanoate are being explored for the creation of novel organic molecules with specific functions. For example, the core structure can be incorporated into larger frameworks to develop new pharmaceutical agents. Research into succinimide (B58015) derivatives, synthesized through Michael additions with related propanoate structures, has shown potential for creating compounds with anti-inflammatory and analgesic properties. mdpi.com Similarly, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrates how the propanoate backbone can be modified to produce compounds with antimicrobial activity. mdpi.com These examples underscore the potential for designing a diverse range of functional materials originating from this versatile starting compound.

| Derivative Class | Synthetic Route | Potential Application of Material |

| Oxime-and-Amide Ligands | Condensation with diamines | Formation of transition metal complexes for catalysis and sensing. nih.gov |

| Succinimide Derivatives | Michael addition | Development of new therapeutic agents with anti-inflammatory properties. mdpi.com |

| Aryl-propanoic Acids | Friedel-Crafts reaction | Creation of compounds with potential antimicrobial activity. mdpi.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of ethyl (2E)-2-(hydroxyimino)propanoate transformations into continuous flow chemistry and automated synthesis platforms represents a significant future direction. While specific research on this compound in flow systems is still emerging, the well-documented advantages of flow chemistry for related processes, such as the synthesis of ethyl propanoate, signal a promising pathway for development. patsnap.com

Continuous flow synthesis offers substantial improvements over traditional batch processing, including enhanced safety, superior heat and mass transfer, reduced reaction times, and greater scalability. patsnap.com For reactions involving ethyl (2E)-2-(hydroxyimino)propanoate, such as its synthesis from ethyl pyruvate (B1213749) and hydroxylamine (B1172632), a flow process could offer better control over reaction parameters, leading to higher yields and purity. nih.gov The precise temperature control achievable in microreactors is particularly beneficial for managing potentially exothermic reactions. patsnap.com

Automated synthesis platforms, combined with flow reactors, would enable the rapid optimization of reaction conditions and the high-throughput synthesis of a library of derivatives. This approach aligns with the principles of green chemistry by minimizing waste, reducing energy consumption, and improving atom economy. patsnap.com The development of modular and scalable flow systems for the synthesis and derivatization of ethyl (2E)-2-(hydroxyimino)propanoate could revolutionize its use in producing fine chemicals and pharmaceutical intermediates, allowing for on-demand and decentralized manufacturing. patsnap.com The future in this area will likely focus on adapting known batch reactions into continuous processes and exploring new, flow-specific reaction pathways.

Q & A

Q. What is the standard synthetic route for ethyl (2E)-2-(hydroxyimino)propanoate, and what experimental parameters ensure high yield?

The compound is synthesized via condensation of ethyl pyruvate with hydroxylamine hydrochloride. Key steps include:

- Dissolving hydroxylamine hydrochloride in water and neutralizing with sodium carbonate to generate free hydroxylamine.

- Adding ethyl pyruvate dropwise under stirring, leading to rapid oxime formation.

- Isolation via filtration of precipitated crystals (95-98% yield) and purification by recrystallization in hot ethanol . Critical parameters: pH control during neutralization, reaction temperature (ambient), and stoichiometric ratio of reagents to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- FTIR : Identifies functional groups (N–O at 930 cm⁻¹, C=O at 1720 cm⁻¹, O–H stretch at 3200–3400 cm⁻¹) .

- NMR : H NMR confirms methyl (δ 1.3 ppm), ethyl (δ 4.2–4.4 ppm), and oxime protons (δ 8.1 ppm); C NMR distinguishes carbonyl (C=O at δ 165 ppm) and imine (C=N at δ 150 ppm) carbons .

- X-ray diffraction : Resolves planar molecular geometry (max. deviation: 0.021 Å) and hydrogen-bonded crystal packing .

Q. How do structural features like π-conjugation influence the compound’s reactivity?

The planar E-isomer is stabilized by π-conjugation between the hydroxyimino (N–O) and carbonyl (C=O) groups, which are trans-configurated. This conjugation reduces electron density at the carbonyl carbon, making it less electrophilic and altering nucleophilic attack pathways in reactions like hydrolysis or cycloadditions .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of ethyl (2E)-2-(hydroxyimino)propanoate?

The crystal structure exhibits:

- O–H⋯N hydrogen bonds (2.07 Å) forming dimeric units.

- π-stacking : Overlap of carbonyl and oxime orbitals creates parallel molecular sheets with interplanar distances of 3.143 Å. These sheets stack into a herringbone pattern, separated by van der Waals gaps (2.07 Å) .

- Impact: The planar geometry and stacking enhance thermal stability and influence dissolution kinetics in solvents .

Q. How can discrepancies between computational and experimental geometric parameters be resolved?

Discrepancies (e.g., C–C bond length variations up to 0.023 Å) arise from:

- DFT limitations : Gas-phase calculations (B3LYP/6-311G++) neglect crystal packing forces.

- Thermal motion : X-ray data (150 K) capture static lattice effects, whereas computations assume zero Kelvin. Mitigation: Use periodic boundary conditions (PBC) in DFT to model crystal environments or apply dispersion corrections .

Q. What role do SHELX programs play in refining the compound’s crystal structure?

SHELXL refines X-ray data by:

Q. What mechanistic insights explain the regioselectivity of oxime formation in this synthesis?

The reaction follows nucleophilic addition-elimination :

- Hydroxylamine attacks the carbonyl carbon of ethyl pyruvate, forming a tetrahedral intermediate.

- Proton transfer and elimination of water yield the (E)-oxime due to steric hindrance between the ethyl group and hydroxylamine . Kinetic studies (e.g., Jencks, 1959) confirm pseudo-first-order dependence on hydroxylamine concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.